

solubility and spectral data of 4-Butoxyphthalonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butoxyphthalonitrile**

Cat. No.: **B1268180**

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Spectral Properties of **4-Butoxyphthalonitrile**

This technical guide provides a comprehensive overview of the solubility and spectral data for **4-Butoxyphthalonitrile**, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of experimental workflows.

Physicochemical Properties

4-Butoxyphthalonitrile has the molecular formula $C_{12}H_{12}N_2O$ and a molecular weight of 200.24 g/mol [\[1\]](#) It typically appears as a white to light yellow crystalline powder.

Solubility Data

Precise quantitative solubility data for **4-Butoxyphthalonitrile** across a wide range of organic solvents is not extensively documented in publicly available literature. [\[2\]](#) However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of **4-Butoxyphthalonitrile**

Solvent	Solubility	Reference
Methanol	Soluble[3]	[3]
(Almost transparent solution)		

Based on the solubility of structurally related compounds like 4-nitrophthalonitrile, it is plausible that **4-Butoxyphthalonitrile** may also exhibit solubility in other polar aprotic solvents such as acetone and dimethylformamide (DMF).[4]

Experimental Protocol for Solubility Determination

A general protocol for determining the qualitative solubility of **4-Butoxyphthalonitrile** is as follows:

- Preparation: A small, accurately weighed sample of **4-Butoxyphthalonitrile** (e.g., 1-5 mg) is placed into a clean, dry test tube.
- Solvent Addition: The test solvent is added dropwise to the test tube with continuous agitation or vortexing.
- Observation: The mixture is observed for the complete dissolution of the solid. The observation of a clear, transparent solution indicates solubility.
- Heating: If the compound does not dissolve at room temperature, the mixture can be gently heated to assess for temperature-dependent solubility.
- Classification: The solubility is typically classified as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the solute.

Spectral Data

The structural elucidation and characterization of **4-Butoxyphthalonitrile** and related compounds rely on various spectroscopic techniques, including NMR, IR, UV-Vis, and Mass Spectrometry.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of **4-Butoxyphthalonitrile**.

Butoxyphthalonitrile. While specific spectral data for this compound is not readily available in the provided search results, the expected chemical shifts can be inferred from the structure and data for similar compounds.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **4-Butoxyphthalonitrile**

^1H NMR	Predicted Chemical Shift (ppm)	^{13}C NMR	Predicted Chemical Shift (ppm)
Aromatic Protons	7.0 - 8.0	Aromatic Carbons	110 - 160
-O-CH ₂ -	~4.1	Nitrile Carbons (-CN)	115 - 120
-CH ₂ -CH ₂ -CH ₂ -CH ₃	1.7 - 1.9	-O-CH ₂ -	~68
-CH ₂ -CH ₂ -CH ₂ -CH ₃	1.4 - 1.6	-CH ₂ -CH ₂ -CH ₂ -CH ₃	~31
-CH ₃	0.9 - 1.0	-CH ₂ -CH ₂ -CH ₂ -CH ₃	~19
-CH ₃	~14		

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

- **Sample Preparation:** A 5-10 mg sample of **4-Butoxyphthalonitrile** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ^1H and ^{13}C NMR spectra are acquired according to the instrument's standard operating procedures.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for **4-Butoxyphthalonitrile**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C≡N (Nitrile) Stretch	2220 - 2240	Strong
C-H (Aromatic) Stretch	3000 - 3100	Medium
C-H (Aliphatic) Stretch	2850 - 3000	Strong
C=C (Aromatic) Stretch	1400 - 1600	Medium
C-O (Ether) Stretch	1000 - 1300	Strong

- **Sample Preparation:** A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- **Background Spectrum:** A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
- **Sample Spectrum:** The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- **Data Analysis:** The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: Expected UV-Vis Absorption for **4-Butoxyphthalonitrile**

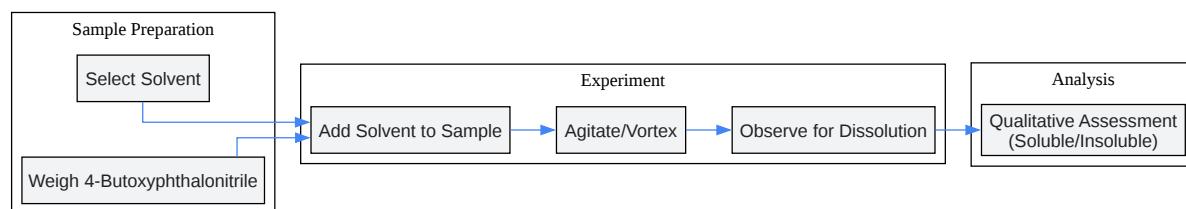
Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Methanol	~250-350	To be determined
Acetonitrile	~250-350	To be determined

Note: The exact λ_{max} and molar absorptivity are dependent on the solvent and concentration.

- Solvent Selection: A solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble is chosen (e.g., methanol, acetonitrile).
- Solution Preparation: A stock solution of **4-Butoxyphthalonitrile** of a known concentration is prepared. Serial dilutions are then made to obtain solutions of varying concentrations.
- Baseline Correction: The spectrophotometer is calibrated using a cuvette filled with the pure solvent to establish a baseline.
- Data Acquisition: The absorbance of each solution is measured across the UV-Vis range (typically 200-800 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined. A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ϵ) according to the Beer-Lambert law.

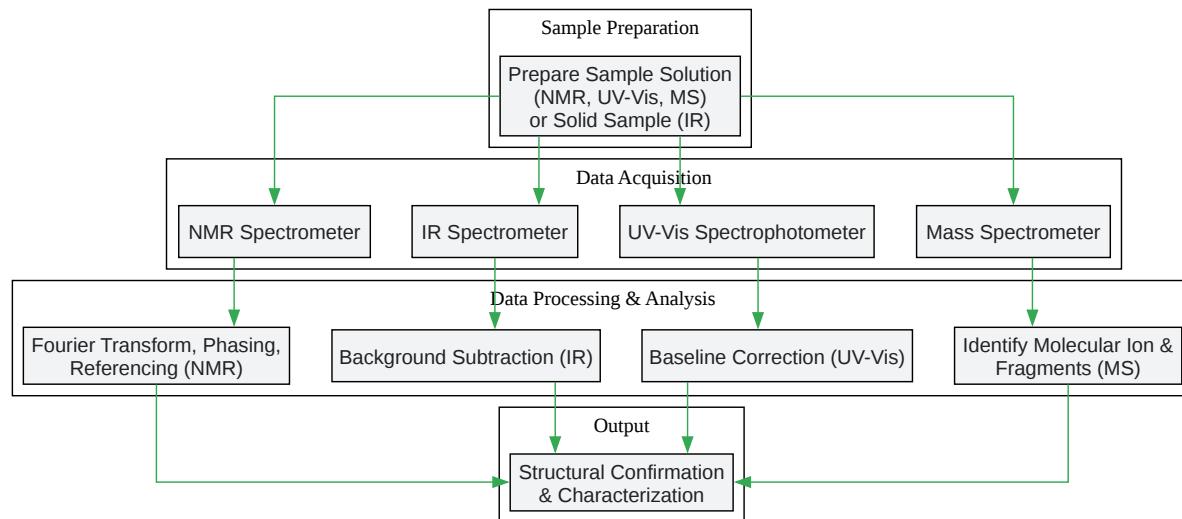
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.


Table 5: Mass Spectrometry Data for **4-Butoxyphthalonitrile**

Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragments (m/z)
EI, ESI	200.24 (as [M] ⁺) or 201.25 (as [M+H] ⁺)	Fragments corresponding to the loss of the butoxy group or parts of the alkyl chain.

- Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC or LC.
- Ionization: The sample molecules are ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z .
- Data Interpretation: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide structural information.


Workflow Visualizations

The following diagrams illustrate the general experimental workflows for determining the solubility and spectral properties of **4-Butoxyphthalonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for qualitative solubility determination.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-N-BUTOXYPHthalonitrile | 81560-32-9 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility and spectral data of 4-Butoxyphthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1268180#solubility-and-spectral-data-of-4-butoxyphthalonitrile\]](https://www.benchchem.com/product/b1268180#solubility-and-spectral-data-of-4-butoxyphthalonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com